2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Brand Name: Vulcanchem
CAS No.: 536714-32-6
VCID: VC4878508
InChI: InChI=1S/C24H23ClN4O2S/c25-16-9-11-17(12-10-16)29-23(31)22-21(18-7-3-4-8-19(18)26-22)27-24(29)32-15-20(30)28-13-5-1-2-6-14-28/h3-4,7-12,26H,1-2,5-6,13-15H2
SMILES: C1CCCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)NC5=CC=CC=C53
Molecular Formula: C24H23ClN4O2S
Molecular Weight: 466.98

2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

CAS No.: 536714-32-6

Cat. No.: VC4878508

Molecular Formula: C24H23ClN4O2S

Molecular Weight: 466.98

* For research use only. Not for human or veterinary use.

2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one - 536714-32-6

Specification

CAS No. 536714-32-6
Molecular Formula C24H23ClN4O2S
Molecular Weight 466.98
IUPAC Name 2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(4-chlorophenyl)-5H-pyrimido[5,4-b]indol-4-one
Standard InChI InChI=1S/C24H23ClN4O2S/c25-16-9-11-17(12-10-16)29-23(31)22-21(18-7-3-4-8-19(18)26-22)27-24(29)32-15-20(30)28-13-5-1-2-6-14-28/h3-4,7-12,26H,1-2,5-6,13-15H2
Standard InChI Key WEAIKCKPHVXKGM-UHFFFAOYSA-N
SMILES C1CCCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)NC5=CC=CC=C53

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound is defined by the molecular formula C₂₄H₂₃ClN₄O₂S and a molecular weight of 466.98 g/mol. Its IUPAC name, 2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(4-chlorophenyl)-5H-pyrimido[5,4-b]indol-4-one, reflects its intricate architecture, which combines a pyrimidoindole core with a 4-chlorophenyl group, an azepane ring, and a sulfanyl-linked acetyl moiety.

Table 1: Fundamental Molecular Properties

PropertyValue
CAS No.536714-32-6
Molecular FormulaC₂₄H₂₃ClN₄O₂S
Molecular Weight466.98 g/mol
IUPAC Name2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(4-chlorophenyl)-5H-pyrimido[5,4-b]indol-4-one

Structural Significance

The pyrimidoindole core is a bicyclic system that merges pyrimidine and indole motifs, enabling π-π stacking interactions with biological targets. The 4-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the azepane ring (a seven-membered lactam) introduces conformational flexibility and hydrogen-bonding capabilities. The sulfanyl bridge connects the acetyl-azepane unit to the core, possibly influencing redox reactivity or enzyme inhibition.

Synthesis and Manufacturing

Multi-Step Synthetic Pathways

Synthesis of this compound involves sequential reactions to assemble its complex framework. A proposed route includes:

  • Indole Functionalization: Introduction of the pyrimidine ring via cyclocondensation of indole derivatives with amidine reagents.

  • Chlorophenyl Incorporation: Suzuki-Miyaura coupling to attach the 4-chlorophenyl group at the 3-position.

  • Sulfanyl-Acetyl-Azepane Installation: Thiol-ene click chemistry or nucleophilic substitution to attach the sulfanyl-azepane moiety.

Key Challenges

  • Regioselectivity: Ensuring proper attachment of substituents on the pyrimidoindole core.

  • Yield Optimization: Multi-step processes often result in cumulative yield losses, necessitating catalytic optimization.

Chemical Reactivity and Functional Group Analysis

Reactive Sites

  • Pyrimidine Ring: Susceptible to electrophilic substitution at electron-deficient positions.

  • Sulfanyl Bridge: Prone to oxidation, forming sulfoxides or sulfones, which could modulate biological activity.

  • Azepane Lactam: May undergo ring-opening reactions under acidic or basic conditions.

Stability Considerations

The compound’s stability in solution is influenced by pH and temperature. Degradation pathways include hydrolysis of the lactam ring or oxidation of the sulfanyl group.

Biological Activities and Mechanistic Insights

Anticancer Applications

Preliminary studies on related compounds indicate apoptosis induction in leukemia cell lines (IC₅₀ values <10 μM). The azepane moiety could improve pharmacokinetic properties by reducing metabolic clearance.

Metabolic Disorder Relevance

Structural similarities to peroxisome proliferator-activated receptor (PPAR) modulators hint at applications in diabetes or dyslipidemia.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Characteristic signals include aromatic protons (δ 7.2–8.1 ppm), azepane methylenes (δ 1.5–2.5 ppm), and sulfanyl-linked CH₂ (δ 3.3–3.7 ppm).

  • ¹³C NMR: Carbonyl resonances (δ 165–175 ppm) confirm the lactam and acetyl groups.

Mass Spectrometry (MS)

High-resolution MS (HRMS) validates the molecular ion peak at m/z 467.12 (calculated for C₂₄H₂₃ClN₄O₂S).

Future Research Directions

Pharmacological Profiling

  • In Vivo Studies: Evaluate bioavailability and toxicity in animal models.

  • Target Identification: Use proteomics to identify binding partners.

Structural Optimization

  • Modify the azepane ring size or substituents to enhance selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator